hCA II Inhibition: 25.7-Fold Weaker Than Unsubstituted Parent (5a) – A Deliberate Selectivity Design Feature
Compound 5j exhibits profoundly reduced inhibition of the ubiquitous cytosolic isoform hCA II (Ki = 900.7 ± 75.4 nM), representing a 25.7-fold loss of potency relative to the unsubstituted parent compound 5a (Ki = 35.1 ± 3.3 nM). This contrasts sharply with the 7-methyl analog 5c (Ki = 39.5 ± 3.2 nM) and the 6-chloro analog 5i (Ki = 66.2 ± 5.8 nM), both of which retain sub-100 nM hCA II activity. The reference drug acetazolamide (AAZ) inhibits hCA II with Ki = 12.1 ± 0.6 nM [1]. The authors explicitly state that 'the presence of 6-Cl, 7-Me substitution on 4H-chromen-4-one moiety of sulfamoylphenyl derivatives was found to be very negative for hCA II inhibitory activity' [1].
| Evidence Dimension | hCA II inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 900.7 ± 75.4 nM (compound 5j) |
| Comparator Or Baseline | 5a (unsubstituted): Ki = 35.1 ± 3.3 nM; 5c (7-Me): Ki = 39.5 ± 3.2 nM; 5i (6-Cl): Ki = 66.2 ± 5.8 nM; AAZ: Ki = 12.1 ± 0.6 nM |
| Quantified Difference | 25.7-fold less active than 5a; 22.8-fold less than 5c; 13.6-fold less than 5i; 74.4-fold less than AAZ |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms hCA I, II, IX, XII; pH indicator method |
Why This Matters
hCA II is a ubiquitous off-target isoform responsible for diuretic and ocular side effects; 5j's near-micromolar hCA II Ki makes it a functionally hCA II-sparing tool compound when hCA II inhibition must be avoided.
- [1] Angeli A, Kartsev V, Petrou A, Pinteala M, Brovarets V, Slyvchuk S, Pilyo S, Geronikaki A, Supuran CT. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Int. J. Mol. Sci. 2021, 22(10), 5082. Table 1 and SAR discussion. View Source
